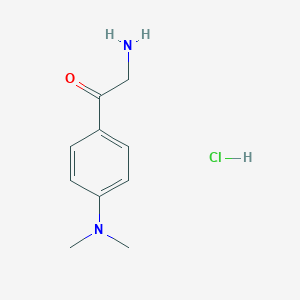

2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride, also known as 2-Amino-1-(4-dimethylaminophenyl)ethanone HCl, is an organic compound with a molecular formula of C10H15ClN2O. It is an important intermediate in the synthesis of various drugs and chemical materials. This compound has a wide range of applications in the field of pharmaceuticals, biochemistry, and chemical engineering.

Applications De Recherche Scientifique

Synthesis of Novel Materials and Analytical Techniques

The synthesis and characterization of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone derivatives have been extensively studied for their potential in creating new materials and analytical methods. For instance, the test purchase, identification, and synthesis of bk-2C-B, a cathinone analogue of phenethylamine, utilized analytical techniques including NMR, GC-MS, and X-ray crystallography, showcasing the compound's relevance in forensic analysis and substance identification (Power et al., 2015). Furthermore, the synthesis of donor-π-acceptor chalcones highlighted its use in studying optical properties and physicochemical behavior, indicating potential applications in photonic and electronic devices (Khan et al., 2016).

Antimicrobial and Antioxidant Applications

Several studies have demonstrated the antimicrobial and antioxidant potential of derivatives of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone. For example, (Z)-N-(1-(2-(2-amino-3-(dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone analogs were synthesized and showed significant antimicrobial and hydrogen peroxide scavenging activities (Malhotra et al., 2013). This points to their potential use in developing new antimicrobial agents and antioxidants.

Anticancer Research

The compound and its derivatives have been explored for their anticancer properties. For instance, novel anilino-3H-pyrrolo[3,2-f]quinoline derivatives showed high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and potentially inducing apoptosis, underscoring their promise as anti-cancer agents (Via et al., 2008).

Analytical and Synthetic Chemistry

In analytical and synthetic chemistry, the compound serves as a precursor or intermediate in the synthesis of various complex molecules. The I(2)-CF(3)SO(3)H promoted sp(3) C-H bond diarylation protocol for synthesizing bis(4-(dimethylamino)phenyl)-1-aryl ethanones integrates multiple reactions in a single reactor, showcasing its utility in organic synthesis and the development of novel synthetic routes (Zhu et al., 2012).

Propriétés

IUPAC Name |

2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;/h3-6H,7,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOJBHJZWUEQNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500070 |

Source

|

| Record name | 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride | |

CAS RN |

152278-03-0 |

Source

|

| Record name | 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)